2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
- Amination and methylation reactions are carried out to introduce the amino and dimethyl groups at specific positions on the thieno[2,3-d]pyrimidine core.
Thioether Formation:
- The thioether linkage is formed by reacting the thieno[2,3-d]pyrimidine derivative with a suitable thiol reagent.
Acylation:
- The final step involves the acylation of the thioether intermediate with 2-(trifluoromethyl)phenylacetic acid to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Mechanism of Action
Target of Action
The name suggests that it may be a kinase inhibitor, possibly targeting casein kinase 1 (ck1) .
Mode of Action
As a potential kinase inhibitor, it might interact with its target by binding to the active site of the kinase, thereby inhibiting its activity and resulting in changes in cellular processes .
Biochemical Pathways
Ck1, a potential target of this compound, is known to be involved in various cellular processes, including cell cycle progression, apoptosis, autophagy, cell metabolism, and differentiation . Therefore, CBKinase1_005609 might affect these pathways.
Result of Action
If it inhibits ck1, it could potentially affect a wide range of cellular processes, as ck1 is involved in many key cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine and 2-(trifluoromethyl)phenylacetic acid. The key steps in the synthesis may involve:
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Formation of the Thieno[2,3-d]pyrimidine Core:
- This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring system.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the amino and thioether functionalities, leading to the formation of sulfoxides or sulfones.
-
Reduction:
- Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
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Substitution:
- The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include amines and alcohols.
- Substitution products vary depending on the reagents used.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
- It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine:
- Potential applications in drug discovery, particularly as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride
- (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
Uniqueness:
- The presence of the trifluoromethylphenyl group in 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide imparts unique electronic and steric properties, enhancing its binding affinity and specificity for certain biological targets.
- The thioether linkage provides additional stability and resistance to metabolic degradation compared to similar compounds.
This detailed overview highlights the significance and potential applications of this compound in various scientific domains
Properties
IUPAC Name |
2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS2/c1-8-9(2)27-15-13(8)14(21)23-16(24-15)26-7-12(25)22-11-6-4-3-5-10(11)17(18,19)20/h3-6H,7H2,1-2H3,(H,22,25)(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUZYGNWCPEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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